![molecular formula C23H22ClNO3 B11179852 3-[(4-chlorophenyl)carbonyl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11179852.png)
3-[(4-chlorophenyl)carbonyl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
3-(4-Chlorobenzoyl)-6,8,8,9-tetramethyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring fused with a chromene structure, which is further substituted with a chlorobenzoyl group and multiple methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzoyl)-6,8,8,9-tetramethyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one typically involves multi-step organic reactions
Preparation of Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.
Formation of Pyridine Ring: The pyridine ring is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.
Functionalization with Chlorobenzoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzoyl)-6,8,8,9-tetramethyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioethers.
Scientific Research Applications
3-(4-Chlorobenzoyl)-6,8,8,9-tetramethyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzoyl)-6,8,8,9-tetramethyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Exhibits strong antimicrobial activity.
Pyrido[2,3-d]pyrimidines: Known for their therapeutic properties, including antiviral and anticancer activities.
Uniqueness
3-(4-Chlorobenzoyl)-6,8,8,9-tetramethyl-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both chromene and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H22ClNO3 |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-(4-chlorobenzoyl)-6,8,8,9-tetramethyl-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C23H22ClNO3/c1-13-12-23(2,3)25(4)19-11-20-15(9-17(13)19)10-18(22(27)28-20)21(26)14-5-7-16(24)8-6-14/h5-11,13H,12H2,1-4H3 |
InChI Key |
CENVHDSQBHXMPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC=C(C=C4)Cl)C)(C)C |
Origin of Product |
United States |
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